3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Overview
Description
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid, also known as 3-APB, is a compound with a wide range of applications in biochemistry and physiology. It is a type of benzoic acid derivative with a pyrazole ring attached to its aromatic ring. 3-APB is an important intermediate in the synthesis of many other compounds, including drugs and dyes. Furthermore, it has been used as a research tool in various biochemical and physiological studies.
Mechanism of Action
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is believed to act as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. Specifically, it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. Furthermore, it has been shown to inhibit the activity of other enzymes involved in the metabolism of drugs and other compounds, such as aldehyde dehydrogenase and xanthine oxidase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. Specifically, it has been found to reduce oxidative stress, inflammation, and apoptosis in human cells. It has also been found to reduce the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. Furthermore, it has been found to reduce the activity of other enzymes involved in the metabolism of drugs and other compounds, such as aldehyde dehydrogenase and xanthine oxidase.
Advantages and Limitations for Lab Experiments
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Furthermore, it has a wide range of applications in biochemistry and physiology. However, it has several limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to obtain in large quantities. Furthermore, it can be difficult to control its concentration in laboratory experiments.
Future Directions
There are a number of potential future directions for 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid. One potential direction is the development of new methods for synthesizing this compound. Another potential direction is the development of new applications for this compound in biochemistry and physiology. Additionally, there is potential for further research into the biochemical and physiological effects of this compound, as well as its effects on drug metabolism and drug-drug interactions. Finally, there is potential for further research into the advantages and limitations of this compound for use in laboratory experiments.
Scientific Research Applications
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid has been used as a research tool in a variety of biochemical and physiological studies. It has been used to study the effects of oxidative stress, inflammation, and apoptosis in human cells. It has also been used to study the effects of cell metabolism and protein expression in various organisms. Furthermore, it has been used to study the effects of drug metabolism and drug-drug interactions.
properties
IUPAC Name |
3-(5-methyl-3-oxo-4-prop-2-enyl-1H-pyrazol-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-5-12-9(2)15-16(13(12)17)11-7-4-6-10(8-11)14(18)19/h3-4,6-8,15H,1,5H2,2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVHGMWYFXIOJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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